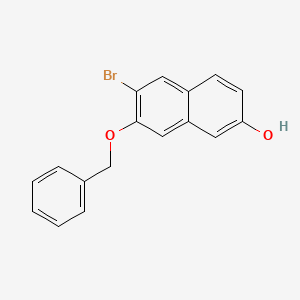

2-(Benzyloxy)-3-bromo-7-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-phenylmethoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO2/c18-16-9-13-6-7-15(19)8-14(13)10-17(16)20-11-12-4-2-1-3-5-12/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRCPQNCRQLBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=CC3=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Bromo 7 Naphthol

Retrosynthetic Analysis and Identification of Strategic Disconnections

A retrosynthetic analysis of the target molecule, 2-(Benzyloxy)-3-bromo-7-naphthol, identifies two primary strategic disconnections that simplify the structure into more accessible starting materials. The first is the carbon-oxygen bond of the benzyl (B1604629) ether, and the second is the carbon-bromine bond.

Disconnection 1: C(2)-O(benzyl) Bond: This disconnection points to an etherification reaction, specifically a benzylation, as the final step. The precursor would be 3-bromo-2,7-dihydroxynaphthalene. This approach relies on the selective benzylation of the hydroxyl group at the C-2 position over the one at the C-7 position.

Disconnection 2: C(3)-Br Bond: This disconnection suggests an electrophilic bromination of a benzyloxy-naphthol precursor, namely 2-(benzyloxy)-7-naphthol. The success of this route depends on the directing effects of the existing hydroxyl and benzyloxy groups to install the bromine atom regioselectively at the C-3 position.

Both synthetic routes converge on 2,7-dihydroxynaphthalene as the logical and commercially available starting material. The synthetic challenge lies in the sequential and regioselective introduction of the bromo and benzyloxy substituents. The first pathway, involving initial bromination of 2,7-dihydroxynaphthalene followed by selective benzylation, is often explored. This strategy hinges on controlling the bromination to yield the desired 3-bromo-2,7-dihydroxynaphthalene intermediate, a significant challenge due to the high reactivity of the dihydroxynaphthalene system towards electrophiles.

Bromination Strategies for Selective Naphthalene (B1677914) Core Functionalization

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis. The presence of two activating hydroxyl groups in the starting material, 2,7-dihydroxynaphthalene, complicates the regioselectivity of electrophilic bromination.

Direct bromination of 2,7-dihydroxynaphthalene with elemental bromine typically leads to a mixture of polybrominated products. The hydroxyl groups are strongly activating and ortho-, para-directing, making positions 1, 3, 6, and 8 susceptible to electrophilic attack. Research has shown that the reaction of 2,7-dihydroxynaphthalene with two molar equivalents of bromine in glacial acetic acid produces a mixture of two dibromo derivatives, identified as 1,6-dibromo-2,7-dihydroxynaphthalene and 1,3-dibromo-2,7-dihydroxynaphthalene publish.csiro.au. The initial bromine substitution is reported to favor the 1-position publish.csiro.au. This lack of selectivity for the 3-position makes the direct monobromination of 2,7-dihydroxynaphthalene to obtain the required 3-bromo intermediate a challenging endeavor.

| Reagents | Solvent | Major Products | Reference |

|---|---|---|---|

| 2,7-Dihydroxynaphthalene, Bromine (2 equiv.) | Glacial Acetic Acid | 1,6-Dibromo-2,7-dihydroxynaphthalene, 1,3-Dibromo-2,7-dihydroxynaphthalene | publish.csiro.au |

Given the challenges of direct bromination, achieving regioselectivity requires specialized techniques. One potential strategy involves the use of a protecting group to temporarily block one of the hydroxyl functions or a more reactive ring position, thereby directing the bromine to the desired C-3 position. Another approach involves the use of milder and more selective brominating agents. While specific methods for the direct 3-bromination of 2,7-dihydroxynaphthalene are not extensively detailed, the synthesis of related compounds often employs multi-step sequences involving protection, bromination, and deprotection to achieve the desired isomer. For instance, the bromination of 4,4-dimethyl-5,8-dihydroxy-4H-naphthalen-1-one demonstrates a regioselective outcome, suggesting that modification of the naphthalene core can significantly influence the position of halogenation researchgate.net.

Introduction of the Benzyloxy Moiety via Etherification Protocols

The formation of the benzyl ether is typically accomplished via nucleophilic substitution on a benzyl halide by a deprotonated naphthol. The key considerations for this step are achieving mono-alkylation over dialkylation and ensuring selectivity for the C-2 hydroxyl group.

The Williamson ether synthesis is the most common method for introducing the benzyloxy group. This involves the reaction of the hydroxyl group of the 3-bromo-2,7-dihydroxynaphthalene intermediate with a benzyl halide, such as benzyl bromide, in the presence of a base. The two hydroxyl groups in 3-bromo-2,7-dihydroxynaphthalene are chemically non-equivalent, which may allow for selective benzylation. The C-2 hydroxyl group is ortho to a bromine atom, which can influence its acidity and steric accessibility compared to the C-7 hydroxyl group. Careful selection of reaction conditions is necessary to favor the formation of the desired mono-benzyl ether at the C-2 position.

Optimization of the benzylation reaction is crucial for maximizing the yield and selectivity. The choice of base, solvent, and temperature plays a significant role.

Bases: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can influence the selectivity of the deprotonation.

Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, and acetone are frequently used as they effectively solvate the cation of the base and facilitate the SN2 reaction.

Catalysts: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly in biphasic systems.

For selective mono-alkylation of diols, milder conditions can be advantageous. The use of silver(I) oxide (Ag₂O) with an alkyl halide has been shown to provide the monoprotected derivative of symmetrical diols in very good yield organic-chemistry.org. Another advanced technique for achieving high regioselectivity is the use of stannylene derivatives. The reaction of benzyl bromide with stannylene derivatives of polyhydroxy compounds is greatly accelerated by quaternary ammonium halides, allowing for regiospecific benzylation under mild conditions in non-polar solvents rsc.org.

| Method | Reagents | Key Feature | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH), Benzyl Halide | Standard method, optimization required for selectivity. | organic-chemistry.org |

| Silver(I) Oxide Method | Ag₂O, Alkyl Halide | Mild conditions, good yields for mono-protection of diols. | organic-chemistry.org |

| Stannylene Acetal Method | Bu₂SnO, Benzyl Bromide, Quaternary Ammonium Halide | High regioselectivity via activation of a specific hydroxyl group. | rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,7-Dihydroxynaphthalene |

| 3-Bromo-2,7-dihydroxynaphthalene |

| 2-(Benzyloxy)-7-naphthol |

| 1,6-Dibromo-2,7-dihydroxynaphthalene |

| 1,3-Dibromo-2,7-dihydroxynaphthalene |

| 4,4-Dimethyl-5,8-dihydroxy-4H-naphthalen-1-one |

| Benzyl bromide |

| Bromine |

| Glacial Acetic Acid |

| Potassium Carbonate (K₂CO₃) |

| Sodium Hydride (NaH) |

| Cesium Carbonate (Cs₂CO₃) |

| N,N-Dimethylformamide (DMF) |

| Acetonitrile |

| Acetone |

| Silver(I) Oxide (Ag₂O) |

Sequential Functionalization and Convergent Synthesis Approaches for this compound

The construction of a molecule with the specific substitution pattern of this compound can be approached through two primary strategies: sequential functionalization of a pre-existing naphthalene scaffold or the convergent assembly of functionalized precursors.

Sequential Functionalization: This is a linear approach that begins with a suitable naphthalene precursor, followed by a series of reactions to introduce the required substituents one by one. A plausible starting material for this compound is 2,7-dihydroxynaphthalene. The synthesis would involve a carefully planned sequence of protection, bromination, and benzylation steps to achieve the desired regiochemistry.

The key challenges in this approach are controlling the regioselectivity of each reaction and the chemoselectivity when multiple reactive sites are present. For instance, the two hydroxyl groups of 2,7-dihydroxynaphthalene have different reactivities, which can be exploited for selective functionalization. A typical sequence might involve:

Monobenzylation: Selective protection of one hydroxyl group. The choice of solvent and base can influence which hydroxyl group reacts.

Bromination: Introduction of the bromine atom. The directing effects of the existing benzyloxy and hydroxyl groups will determine the position of bromination. Electrophilic bromination would likely occur at a position activated by one of the oxygen-containing substituents.

Final Functionalization: Modification of the remaining hydroxyl group if necessary, or deprotection if the initial benzylation was not at the desired position.

The development of C-H bond functionalization techniques offers a more direct route, potentially bypassing the need for pre-functionalized starting materials. nih.gov These methods aim to directly replace a hydrogen atom with the desired functional group at a specific position, which can significantly shorten synthetic sequences. nih.gov

Convergent Synthesis: This strategy involves the synthesis of separate, functionalized fragments that are later combined to form the final naphthalene structure. This approach can be more efficient for complex molecules as it allows for the parallel synthesis of different parts of the molecule, and purification is often simpler.

For this compound, a convergent approach could involve the coupling of two substituted benzene derivatives. For example, a palladium-catalyzed annulation of an ortho-halobenzaldehyde with a carbonyl compound or alkyne could be employed to construct the naphthalene ring system with the substituents already in place or in positions that can be easily converted to the final functional groups. acs.org Such methods provide a novel route to diverse naphthalenes through the cleavage and formation of C-C bonds under transition-metal-free conditions. acs.org

Below is a table comparing the conceptual advantages and disadvantages of these two approaches.

| Strategy | Advantages | Disadvantages |

| Sequential Functionalization | - Readily available starting materials. - Well-established reaction classes. | - Can involve long, linear sequences. - Potential for low overall yield. - Regioselectivity can be challenging to control. |

| Convergent Synthesis | - Higher overall efficiency and yield. - Easier purification of intermediates. - Allows for late-stage diversification. | - Requires synthesis of complex fragments. - Coupling reactions can be sensitive to steric hindrance. |

Emerging Methodological Advancements in Naphthol Synthesis

The field of organic synthesis is continually evolving, with new technologies offering significant improvements in efficiency, safety, and scalability. Continuous flow chemistry and automated synthesis platforms are at the forefront of these advancements and are highly applicable to the synthesis of naphthol derivatives.

Continuous Flow Synthesis:

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. scielo.br This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved reaction control. scielo.brrsc.org

Recent research has demonstrated the efficient construction of β-naphthol libraries using mild continuous flow procedures. rsc.orgrsc.org In one such study, a variety of functionalized β-naphthols were synthesized in high yields with residence times as short as 160 seconds. rsc.orgresearchgate.net This method relies on a tandem Friedel–Crafts reaction using readily available arylacetyl chlorides and alkynes. rsc.org The ability to rapidly generate a library of diverse naphthols showcases the power of this technique for medicinal chemistry and materials science. rsc.org

A key advantage of flow synthesis is its scalability. A process can often be scaled up by either running the system for a longer duration or by "numbering-up," which involves running multiple reactors in parallel. scielo.br A scale-up preparation of a β-naphthol using a continuous flow setup demonstrated a throughput of 4.70 g/h, indicating its potential for large-scale industrial applications. rsc.org

The table below summarizes representative results from a continuous flow synthesis of a β-naphthol library. rsc.org

| Arylacetyl Chloride | Alkyne | Product Yield (%) | Residence Time (s) |

| Phenylacetyl chloride | Diphenylacetylene | 83 | 160 |

| Phenylacetyl chloride | 1-Phenyl-1-propyne | 81 | 160 |

| 4-Methylphenylacetyl chloride | Diphenylacetylene | 73 | 160 |

| 4-Methylphenylacetyl chloride | 1-Decyne | 68 | 160 |

| 2-Methylphenylacetyl chloride | 1-Decyne | 74 | 160 |

| 4-tert-Butylphenylacetyl chloride | 1-Decyne | 78 | 160 |

Automated Synthesis Platforms:

The automation of organic synthesis has revolutionized the field by enabling faster, more efficient, and reproducible production of complex molecules. medium.com Automated platforms can perform entire multi-step synthetic sequences, including reaction, workup, and purification, with minimal human intervention. sigmaaldrich.com These systems often integrate continuous flow modules, allowing for versatile and reconfigurable setups that can target many different compounds. researchgate.net

An automated platform could be programmed to perform a sequential synthesis of this compound. The system would handle the precise addition of reagents, control of reaction parameters like temperature and time, and in-line purification between steps. Such platforms consist of an automated chemical synthesizer that often uses pre-filled reagent cartridges for common reactions like protections, deprotections, and couplings. sigmaaldrich.com

The development of software and artificial intelligence is further enhancing these platforms, enabling them to assist in planning synthetic routes and optimizing reaction conditions autonomously. medium.com This "self-learning" capability can significantly reduce the time required to develop a robust synthesis, cutting down optimization time from months to days. medium.commit.edu The integration of these technologies promises to accelerate the discovery and production of novel naphthol-based compounds. nih.gov

Chemical Reactivity and Transformation Studies of 2 Benzyloxy 3 Bromo 7 Naphthol

Reactivity Profiles of the Bromine Substituent

The bromine atom attached to the naphthalene (B1677914) ring is a key handle for introducing molecular diversity. Its reactivity is exploited in various transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in 2-(benzyloxy)-3-bromo-7-naphthol is susceptible to cleavage by nucleophiles, enabling the introduction of a wide range of functional groups. Nucleophilic substitution reactions, including both S_N_1 and S_N_2 pathways, are fundamental transformations in organic synthesis. nii.ac.jpnih.gov For instance, the displacement of the bromide with an azide ion (from sodium azide) is a common strategy to introduce a nitrogen-containing functional group, which can then undergo further reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov

Another important nucleophilic substitution is the replacement of bromine with a fluorine atom. This can be achieved using various fluorinating agents such as triethylamine tris(hydrogen fluoride) (Et₃N·3HF) in the presence of a base like potassium phosphate, or a combination of silver fluoride (AgF) and Et₃N·3HF. nii.ac.jpresearchgate.net These methods have shown broad substrate scope and good functional group tolerance under mild conditions. nii.ac.jpresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product Type |

| Azide | Sodium Azide (NaN₃) | Aryl azide |

| Fluoride | Et₃N·3HF, K₃PO₄ | Aryl fluoride |

| Fluoride | AgF, Et₃N·3HF | Aryl fluoride |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent of this compound is an excellent substrate for these transformations. sci-hub.st

The Suzuki-Miyaura coupling reaction is a widely used method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govtcichemicals.comnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. nih.govnih.gov

In the context of this compound, the bromine atom can be coupled with various aryl, heteroaryl, alkyl, or alkenyl boronic acids or esters to introduce new carbon-based substituents. nih.govrsc.org The choice of palladium catalyst and ligand is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net For example, catalysts like CataXCium A Pd G3 have been shown to be effective for coupling ortho-bromoanilines, a substrate class with some similarities to the naphthol derivative. nih.govresearchgate.net

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Catalyst | Facilitates the reaction | PdCl₂(dppf)·CH₂Cl₂, CataXCium A Pd G3 |

| Ligand | Stabilizes the catalyst | SPhos, XPhos, PPh₃ |

| Base | Activates the organoboron species | Cs₂CO₃, K₃PO₄ |

| Organoboron Compound | Provides the new carbon fragment | Arylboronic acids, potassium aryltrifluoroborates |

The Heck reaction, another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.org This reaction provides a powerful method for the vinylation of the naphthalene core of this compound. nih.gov The reaction typically requires a palladium catalyst, a base, and sometimes a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to achieve high yields. beilstein-journals.org

Aminocarbonylation is a related palladium-catalyzed reaction where a carbonyl group and an amine are introduced in a single step. This transformation allows for the synthesis of amides from aryl halides, offering a direct route to introduce carboxamide functionalities onto the naphthalene scaffold.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The bromine atom of this compound can be used to generate highly reactive organometallic intermediates, such as Grignard reagents. These are typically formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orglibretexts.org The resulting organomagnesium compound, a Grignard reagent, features a nucleophilic carbon atom that can react with a wide variety of electrophiles. byjus.comyoutube.comyoutube.com

For example, the Grignard reagent derived from this compound can react with carbonyl compounds (aldehydes, ketones, esters) to form new carbon-carbon bonds and, after an acidic workup, alcohols. byjus.comyoutube.comyoutube.com It can also react with carbon dioxide to yield a carboxylic acid. youtube.com The formation of these reagents is often sensitive to moisture and air, requiring careful experimental technique. wikipedia.orglibretexts.org

Reactivity of the Naphtholic Hydroxyl Group

The naphtholic hydroxyl group (-OH) on the 7-position of the naphthalene ring is another key site for chemical modification. This group exhibits typical phenolic reactivity. It is weakly acidic and can be deprotonated by a suitable base to form a naphthoxide ion. This nucleophilic oxygen can then participate in various reactions, such as ether and ester formation. For instance, it can be alkylated or acylated to introduce a variety of functional groups, further expanding the synthetic utility of the this compound scaffold. The presence of this hydroxyl group can also influence the reactivity of the bromine substituent, particularly in reactions where the electronic nature of the naphthalene ring is important.

Further Etherification and Esterification Reactions

The presence of a free hydroxyl group at the 7-position of this compound allows for straightforward etherification and esterification reactions. These transformations are standard for phenolic compounds and serve to introduce a wide variety of functional groups, potentially altering the molecule's physical, chemical, and biological properties.

Etherification: The 7-hydroxyl group can be converted to an ether via the Williamson ether synthesis. This reaction typically involves deprotonation of the naphthol with a suitable base, such as sodium hydride (NaH) or a carbonate, to form a nucleophilic naphthoxide anion. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other electrophilic species furnishes the corresponding 7-alkoxy derivative. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

Esterification: The synthesis of esters from the 7-hydroxyl group is readily achieved through reaction with acylating agents. A common method involves the use of an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. mdpi.com Pyridine often serves as both the solvent and the catalyst, activating the acylating agent and scavenging the HCl byproduct. mdpi.com For example, reacting this compound with various fatty acid chlorides would yield a series of lipophilic ester conjugates. mdpi.com

These reactions are summarized in the table below, illustrating the general transformation of the 7-hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH, K₂CO₃)2. Alkyl Halide (R-X) | 7-Alkoxy-2-(benzyloxy)-3-bromonaphthalene |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | 2-(Benzyloxy)-3-bromo-7-naphthyl ester |

Oxidative Coupling Reactions with Related Naphthol Derivatives

The oxidative coupling of 2-naphthols is a powerful and direct method for the synthesis of 1,1'-bi-2-naphthol (BINOL) derivatives, which are of immense importance as chiral ligands and auxiliaries in asymmetric catalysis. mdpi.comencyclopedia.pubacs.org These reactions typically proceed via the formation of a C-C bond between two naphthol units, often at the C1 position, mediated by a metal catalyst. mdpi.com

The reactivity of this compound in such coupling reactions is significantly influenced by its substituents. The general mechanism for oxidative coupling can involve radical-radical, heterolytic, or, most commonly, radical-anion pathways. mdpi.comencyclopedia.pub Metal complexes involving copper, iron, vanadium, and ruthenium are frequently employed as catalysts, often in the presence of a chiral ligand to induce enantioselectivity. mdpi.comencyclopedia.pub

However, research has shown that substituents at the 3-position of the naphthol ring can have a profound impact on the reaction's efficiency. Studies on the oxidative coupling of 3-substituted 2-naphthols have reported that these reactions can be very sluggish, often resulting in low yields of the desired BINOL product. acs.org For instance, the VO(acac)₂-catalyzed coupling of 3-(methoxycarbonyl)-2-naphthol was found to be extremely slow, yielding only 35% of the product after 120 hours. acs.org Similarly, photocatalytic asymmetric synthesis using a chiral ruthenium complex yielded only 4% enantiomeric excess in the coupling of 3-methoxy-2-naphthol. acs.org This steric and electronic hindrance from the 3-bromo substituent on the target molecule would likely make it a challenging substrate for oxidative coupling, potentially leading to low conversion rates and poor selectivity.

| Catalyst System | Typical Substrate | Observation for 3-Substituted Naphthols | Reference |

| VO(acac)₂ / O₂ | 2-Naphthol (B1666908) | Reaction with 3-(methoxycarbonyl)-2-naphthol is very sluggish (35% yield, 120h). | acs.org |

| Chiral Ru Complex | 2-Naphthol | Low enantioselectivity (4% ee) observed for 3-methoxy-2-naphthol. | acs.org |

| Fe/Chiral Ligand | 2-Naphthol | General method for asymmetric homo-coupling; efficiency can be substrate-dependent. | mdpi.comencyclopedia.pub |

| Cu/Chiral Ligand | 2-Naphthol | Widely used, but performance with sterically hindered 3-substituted naphthols may be limited. | mdpi.comencyclopedia.pub |

Transformations Involving the Benzyloxy Protecting Group

The benzyl (B1604629) ether at the 2-position serves as a robust protecting group for the hydroxyl functionality, allowing for selective reactions elsewhere on the molecule. However, its removal or rearrangement is often a key step in synthetic sequences.

Selective Cleavage and Deprotection Strategies

The removal of the benzyl (Bn) group to unveil the free 2-hydroxyl group is a common transformation. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: The most prevalent method for benzyl ether cleavage is catalytic hydrogenolysis. organic-chemistry.orgjkchemical.com This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jkchemical.com The reaction is typically clean and efficient, yielding the deprotected naphthol and toluene as a byproduct. organic-chemistry.orgjkchemical.com Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene instead of H₂ gas, is also an effective alternative. organic-chemistry.org

Oxidative Cleavage: In cases where catalytic hydrogenation is incompatible with other functional groups (e.g., alkenes), oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to cleave benzyl ethers. organic-chemistry.org More recently, catalytic systems using nitroxyl radicals, such as TEMPO derivatives, in combination with a co-oxidant like phenyl iodonium bis(trifluoroacetate) (PIFA), have been developed for the oxidative deprotection of benzyl ethers under mild, ambient temperature conditions. nih.gov This method is notable for its broad substrate scope and tolerance of hydrogenation-sensitive groups. nih.gov

Acidic Cleavage: Strong acids can also effect the cleavage of benzyl ethers, but this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Common, efficient, mild conditions. |

| Transfer Hydrogenation | Formic Acid or 1,4-Cyclohexadiene, Pd/C | Avoids use of H₂ gas. |

| Oxidative Cleavage | DDQ or Nitroxyl Radical/PIFA | Useful for molecules with hydrogenation-sensitive groups. |

| Acidic Cleavage | Strong Acid (e.g., HBr, HI) | Limited by substrate acid sensitivity. |

Intramolecular Rearrangement Processes (e.g., O-to-C Rearrangements)

Benzyl naphthyl ethers can undergo intramolecular rearrangement processes, most notably the Current time information in Pasuruan, ID.rsc.org O-to-C rearrangement. This reaction involves the migration of the benzyl group from the oxygen atom to a carbon atom of the naphthalene ring, leading to the formation of a C-C bond and a naphthalenone derivative. rsc.orgrsc.orgnih.gov

Recent studies have demonstrated that this transformation can be catalyzed by chiral Lewis acid complexes, enabling an enantioselective dearomatization of the naphthalene system. For instance, a chiral π–Cu(II) complex has been successfully used to catalyze the asymmetric Current time information in Pasuruan, ID.rsc.org O-to-C rearrangement of alkyl 2-benzyloxy-1-naphthoates. nih.gov Similarly, a chiral N,N′-dioxide/Co(II) complex has been shown to accelerate the dearomatization of benzyl 1-naphthyl ethers. rsc.orgrsc.org

These reactions are believed to proceed through the formation of a tight ion pair intermediate, consisting of a benzyl cation and a naphthoxide anion, within the chiral catalyst's coordination sphere. rsc.orgnih.gov The subsequent recombination occurs at a specific carbon position (e.g., C1), resulting in a dearomatized product, often a β-naphthalenone, bearing an all-carbon quaternary stereocenter with high enantioselectivity. nih.gov Crossover experiments have confirmed the intramolecular nature of this process. nih.gov The thermal rearrangement of benzyl naphthyl ethers can also occur at high temperatures, but this often proceeds via a homolytic cleavage mechanism, generating radical intermediates and a mixture of products. cdnsciencepub.com

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization of the aromatic system. The outcome of these reactions is governed by the electronic properties and directing effects of the existing substituents.

Electrophilic Aromatic Substitution (SₑAr): In an SₑAr reaction, an electrophile attacks the electron-rich naphthalene ring, replacing a hydrogen atom. wikipedia.orglibretexts.orgmasterorganicchemistry.com The regioselectivity of this attack is determined by the directing effects of the -OH, -OBn, and -Br groups.

Activating Groups: The 7-hydroxyl (-OH) and 2-benzyloxy (-OBn) groups are strong electron-donating groups through resonance. They are powerful activating groups and ortho, para-directors. wikipedia.org

Considering the combined effects, the most activated positions for electrophilic attack are those ortho and para to the powerful -OH and -OBn groups. The most likely positions for substitution would be C8 (ortho to the 7-OH), C6 (ortho to the 7-OH), and C1 (ortho to the 2-OBn). The steric hindrance from the adjacent bromo and benzyloxy groups would likely disfavor attack at C4. The precise outcome would depend on the specific electrophile and reaction conditions. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., using Br₂/FeBr₃). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): In contrast to SₑAr, SₙAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. libretexts.orgnih.gov For this reaction to proceed via the common addition-elimination mechanism, the ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com

In this compound, the bromine at C3 is a potential leaving group. However, the ring is substituted with electron-donating (-OH, -OBn) rather than strong electron-withdrawing groups. Therefore, the molecule is deactivated towards SₙAr, and substitution of the bromine atom by common nucleophiles under standard SₙAr conditions is unlikely. libretexts.org Nucleophilic substitution could potentially be forced under very harsh conditions (e.g., very high temperature or the use of extremely strong bases like sodium amide), which might proceed through a benzyne intermediate mechanism. nih.gov

Derivatization and Scaffold Applications in Academic Chemical Research

Principles of Naphthol-Based Scaffold Design for Diverse Chemical Entities

The design of chemical entities based on the naphthol scaffold is a strategic endeavor that leverages the inherent properties of the naphthalene (B1677914) ring system to create molecules with specific functions. nih.govnih.gov The naphthalene core serves as a rigid and planar framework, which can be systematically functionalized to control the molecule's shape, electronics, and intermolecular interactions. nih.govosti.gov This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and in materials science for developing novel organic materials. citedrive.comnih.gov

The versatility of the naphthol scaffold lies in the ability to introduce a variety of substituents at different positions on the naphthalene rings. researchgate.net These substituents can modulate the electronic properties of the scaffold, influencing its reactivity and photophysical characteristics. For instance, the introduction of electron-donating and electron-accepting groups at specific positions can create "push-pull" systems with interesting optical and electronic properties. mdpi.com Furthermore, the incorporation of heteroatoms and complex side chains can impart specific biological activities or self-assembly properties. nih.govdigitellinc.com The systematic variation of these substituents allows for the fine-tuning of the molecule's properties to achieve the desired outcome, whether it be a potent drug candidate or a high-performance organic semiconductor. citedrive.comnih.gov

Synthesis of Diversely Substituted Naphthalene Derivatives Utilizing the 2-(Benzyloxy)-3-bromo-7-naphthol Scaffold

The this compound scaffold is a valuable starting material for the synthesis of a wide array of substituted naphthalene derivatives. nih.govijpsjournal.com Its pre-functionalized structure, featuring a protected hydroxyl group, a bromine atom, and another free hydroxyl group, allows for selective and sequential chemical transformations. lookchem.com This controlled approach enables the introduction of diverse functionalities at specific positions on the naphthalene core, leading to the creation of complex molecular architectures. nih.govnih.gov

Several synthetic strategies can be employed to modify the this compound scaffold. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups, significantly expanding the structural diversity of the resulting naphthalene derivatives. nih.gov The hydroxyl group at the 7-position can be readily derivatized through etherification, esterification, or conversion to other functional groups, providing another avenue for molecular diversification. ijpsjournal.com Furthermore, the benzyloxy group at the 2-position can be deprotected to reveal a free hydroxyl group, which can then be subjected to further chemical modifications. This multi-faceted reactivity makes this compound a powerful tool for the synthesis of complex naphthalene-based molecules. nih.gov

Strategic Modulation of Substituent Effects on Chemical Reactivity and Overall Scaffold Properties

The interplay of different substituents can lead to complex and often synergistic effects. For example, the combination of a strong electron-donating group at one end of the molecule and a strong electron-accepting group at the other can result in a "push-pull" system with unique photophysical properties, such as strong fluorescence and solvatochromism. mdpi.com The strategic modulation of these substituent effects is a key principle in the design of functional organic materials and biologically active molecules. By carefully selecting and positioning substituents on the this compound scaffold, researchers can create a diverse library of compounds with tailored properties for specific applications. ekb.egnih.gov

Incorporation of Complex Heteroatom-Containing Moieties

The this compound scaffold provides a versatile platform for the incorporation of complex heteroatom-containing moieties. nih.gov For example, the bromine atom can be replaced with nitrogen-containing heterocycles via Buchwald-Hartwig amination or other cross-coupling reactions. nih.gov The hydroxyl groups can be used as anchor points for the synthesis of ethers and esters containing additional heteroatoms. Furthermore, the naphthalene core itself can be modified to include heteroatoms within the ring system, leading to the formation of aza- or oxa-naphthalene analogues. The ability to incorporate a wide variety of heteroatom-containing moieties into the this compound scaffold opens up a vast chemical space for the discovery of new functional molecules. nih.gov

Development of Precursors for Advanced Organic Materials Science

Naphthalene-based compounds are of significant interest in the field of organic materials science due to their unique electronic and photophysical properties. nih.govcitedrive.com The rigid and planar structure of the naphthalene core, combined with the ability to introduce a wide range of functional groups, makes it an ideal building block for the construction of advanced organic materials. citedrive.com These materials have potential applications in a variety of areas, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The this compound scaffold serves as a valuable precursor for the synthesis of these advanced materials. citedrive.com The strategic functionalization of this scaffold allows for the precise tuning of the material's properties, such as its charge transport characteristics, photoluminescence quantum yield, and self-assembly behavior. For example, the introduction of electron-donating and electron-accepting groups can be used to create "push-pull" chromophores with strong absorption and emission in the visible region of the electromagnetic spectrum. mdpi.com The incorporation of bulky side chains can be used to control the intermolecular packing of the molecules in the solid state, which is crucial for achieving high charge carrier mobility in OFETs. The versatility of the this compound scaffold makes it a powerful tool for the development of next-generation organic electronic materials. citedrive.com

Contributions to Scaffold-Based Research in Medicinal Chemistry

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. ekb.egijpsjournal.com Its rigid framework provides a well-defined platform for the presentation of functional groups that can interact with biological targets such as enzymes and receptors. nih.govontosight.ai The systematic modification of the naphthalene scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into potent and selective drug candidates. nih.govnih.gov

Rational Design and Synthesis of Naphthol-Derived Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov The this compound scaffold is an excellent starting point for SAR studies due to its multiple sites for chemical modification. nih.govijpsjournal.com By systematically synthesizing a library of analogs with variations at the 2-, 3-, and 7-positions, researchers can probe the specific interactions between the molecule and its biological target. ekb.egnih.gov

Development of Complex Polycyclic Chromone (B188151) and Naphthylimide Systems

The strategic functionalization of the naphthol core, particularly through the introduction of bromine and a benzyloxy protecting group, as seen in this compound, provides a versatile platform for the construction of elaborate polycyclic systems. The bromine atom serves as a key handle for cross-coupling reactions, while the benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be removed in later synthetic stages. This section explores the derivatization of this compound into complex polycyclic chromone and naphthylimide systems, which are of significant interest in medicinal chemistry and materials science.

The development of these complex molecules often relies on transition-metal-catalyzed reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds. Methodologies such as palladium-catalyzed cross-coupling and intramolecular cyclizations are pivotal in assembling these intricate architectures.

Synthesis of Polycyclic Chromone Systems

The synthesis of chromone-containing polycyclic compounds is an area of active research, driven by the diverse biological activities associated with this scaffold. While direct synthesis from this compound is not extensively documented in readily available literature, the principles of chromone synthesis from related bromo-naphthol derivatives can be extrapolated. A common strategy involves a palladium-catalyzed process. For instance, a palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones with other reactants has been shown to produce complex polycyclic systems in good yields. rsc.org

A hypothetical pathway to a naphtho[2,3-c]chromene-7,12-dione system, a tetracyclic derivative, could involve the intramolecular cyclization of a 2-bromo-3-aryloxymethyl-1,4-naphthoquinone precursor, a reaction that has been successfully achieved using palladium catalysis. This highlights the utility of a bromo substituent in facilitating the formation of new rings.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Key Transformation |

| 3-Iodochromone | α-Bromo carbonyl compound, Tetracyclododecene | Palladium catalyst | Fused/Bridged Polycyclic Chromone | [2 + 2 + 1] Domino Annulation |

| 2-Bromo-3-aryloxymethyl-1,4-naphthoquinone | - | Palladium catalyst | 6H-Naphtho[2,3-c]chromene-7,12-dione | Intramolecular Cyclization |

Table 1: Examples of Palladium-Catalyzed Synthesis of Polycyclic Chromone Systems

Development of Naphthylimide Systems

Naphthylimides are another class of polycyclic compounds with important applications, particularly as fluorescent probes and in electronic materials. The synthesis of N-functionalized naphthylimides can be envisioned to proceed from this compound through a series of transformations. A key step would likely involve a copper-catalyzed amination reaction to introduce a nitrogen-containing substituent at the 3-position, followed by cyclization to form the imide ring.

While specific examples starting from this compound are not readily found, the general reactivity of bromo-naphthols in copper-catalyzed reactions is well-established. For example, the Ullmann-type coupling of bromo(amino)naphthalenes with dithiocarbamate (B8719985) salts, followed by intramolecular cyclization, demonstrates the feasibility of forming heterocyclic rings fused to the naphthalene core using copper catalysis.

| Starting Material | Reagents | Catalyst | Intermediate | Product Type |

| Bromo(amino)naphthalene | Dithiocarbamate salt | Copper | N-Aryl dithiocarbamate | Fused Thiazole System |

| This compound (Hypothetical) | Amine, Carbonyl source | Copper catalyst | 3-Amino-2-(benzyloxy)-7-naphthoic acid derivative | Naphthylimide |

Table 2: Conceptual Pathway for Naphthylimide Synthesis

The research in this area continues to focus on developing novel and efficient catalytic systems to construct these complex polycyclic scaffolds from readily accessible precursors like functionalized naphthols. The combination of a halogen handle for cross-coupling and a protected hydroxyl group makes this compound a potentially valuable, though currently underutilized, starting material for the synthesis of diverse and complex heterocyclic systems.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-(Benzyloxy)-3-bromo-7-naphthol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the naphthalene (B1677914) and benzyl (B1604629) groups typically appear in the downfield region (δ 6.5-8.5 ppm). The methylene (B1212753) protons of the benzyloxy group (-OCH₂Ph) would be expected to show a characteristic singlet or a pair of doublets if there is restricted rotation, typically around δ 5.0-5.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR : The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The aromatic carbons of the naphthalene and benzyl rings would resonate in the range of δ 110-160 ppm. The benzylic carbon (-OCH₂Ph) would appear further upfield, typically between δ 60-80 ppm. The carbon bearing the bromine atom and the carbon attached to the hydroxyl group would have their chemical shifts influenced by these electronegative atoms.

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, helping to assign the complex aromatic signals. An HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous assignments for the carbon skeleton.

Table 1: Representative NMR Data for this compound

| Technique | Observed Chemical Shifts (δ, ppm) and Couplings (Hz) |

|---|---|

| ¹H NMR | Aromatic protons (naphthalene and benzyl): ~7.0-8.0 ppm; Methylene protons (-OCH₂-): ~5.2 ppm; Hydroxyl proton (-OH): variable |

| ¹³C NMR | Aromatic carbons: ~110-158 ppm; Methylene carbon (-OCH₂-): ~71 ppm |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and phenol (B47542) functionalities would appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is usually found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) |

| Aromatic C-H | >3000 |

| Aromatic C=C | 1400-1600 |

| C-O (ether and phenol) | 1000-1300 |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern can also be informative, with common fragmentation pathways including the loss of the benzyl group or the bromine atom.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous proof of the molecular structure.

Intermolecular interactions play a crucial role in the formation of the crystal lattice. Hydrogen bonding involving the hydroxyl group is expected to be a dominant feature, potentially forming chains or more complex networks of molecules. Additionally, π-π stacking interactions between the aromatic rings of the naphthalene and benzyl groups could contribute to the stability of the crystal structure. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions, providing a detailed picture of the crystal packing environment.

While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral derivatives. For such chiral compounds, X-ray crystallography is an indispensable tool for the unambiguous determination of their absolute stereochemistry. By using anomalous dispersion effects, the absolute configuration of a chiral center can be definitively assigned, which is crucial for applications in areas such as asymmetric catalysis and medicinal chemistry.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Other Advanced Analytical and Chiroptical Methods (e.g., UV-Vis, Fluorescence Spectroscopy for Photophysical Properties)

The naphthalene core is a well-characterized fluorophore. nih.gov Naphthalene and its derivatives exhibit strong fluorescence and their photophysical properties, including absorption and emission wavelengths, are sensitive to the nature and position of substituents on the naphthalene ring. nih.gov The parent compound, 2-naphthol (B1666908), displays absorption bands in the UV region that are attributed to π-π* electronic transitions of the aromatic system. researchgate.netresearchgate.net The absorption spectrum of 2-naphthol shows two distinct electronic transitions, labeled as ¹Lₐ and ¹Lₑ, which are characteristic of the naphthalene core. researchgate.net

The introduction of substituents onto the 2-naphthol framework is expected to modulate its photophysical properties. The benzyloxy group, an ether linkage to a phenyl group, is generally considered an auxochrome. Its introduction is likely to cause a bathochromic (red) shift in the absorption and emission spectra due to the extension of the conjugated π-system and the electron-donating nature of the oxygen atom. Similarly, the hydroxyl group at the 7-position is also an electron-donating group that can influence the electronic transitions.

Conversely, the bromine atom at the 3-position is an electron-withdrawing group and is also known to induce a "heavy-atom effect." This effect can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, which often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence. The interplay of these opposing electronic influences—the electron-donating benzyloxy and hydroxyl groups and the electron-withdrawing and heavy bromo group—will determine the ultimate photophysical profile of "this compound."

Furthermore, the photophysical properties of naphthols are often sensitive to the solvent environment, exhibiting solvatochromism in their absorption and emission spectra. mdpi.com This sensitivity arises from changes in the polarity of the local environment, which can stabilize or destabilize the ground and excited states to different extents. For instance, studies on other naphthalene derivatives have shown that their fluorescence can be enhanced in protic solvents. mdpi.com

While detailed experimental values for λₘₐₓ (wavelength of maximum absorption), ε (molar absorptivity), λₑₘ (wavelength of maximum emission), and Φ (quantum yield) for "this compound" are not available, a hypothetical representation of such data is presented in the table below for illustrative purposes, based on the expected behavior of similar substituted naphthols.

Hypothetical Photophysical Data for this compound

| Parameter | Expected Value Range | Solvent |

| λₘₐₓ (nm) | 330 - 360 | Ethanol |

| log(ε) | 3.5 - 4.5 | Ethanol |

| λₑₘ (nm) | 380 - 450 | Ethanol |

| Quantum Yield (Φ) | < 0.1 | Ethanol |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data for "this compound" is not publicly available. The values are estimated based on the known photophysical properties of 2-naphthol and the expected electronic effects of the bromo and benzyloxy substituents.

In the absence of experimental chiroptical data, it is important to note that "this compound" is a chiral molecule due to the presence of a stereocenter if there is restricted rotation around the C-O bond of the benzyloxy group or if the molecule adopts a non-planar conformation. If the compound were resolved into its enantiomers, chiroptical techniques such as Circular Dichroism (CD) spectroscopy could be employed to study its stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light and would provide information about the absolute configuration and conformational preferences of the enantiomers.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

No peer-reviewed studies presenting Density Functional Theory (DFT) calculations for 2-(Benzyloxy)-3-bromo-7-naphthol were identified. Such calculations would typically provide insights into the molecule's electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is crucial for predicting the compound's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. Without dedicated studies, specific values for these parameters remain undetermined.

Molecular Modeling and Simulation Studies for Conformational Space Exploration

There is no available research on the molecular modeling or simulation of this compound. Conformational analysis through molecular modeling would explore the different spatial arrangements of the atoms in the molecule and their relative energies. This is particularly relevant for understanding the flexibility of the benzyloxy group and its orientation relative to the naphthalene (B1677914) core, which can influence the molecule's interactions and properties.

Computational Mechanistic Investigations of Key Transformations

No computational studies investigating the reaction mechanisms of key transformations involving this compound have been published. Such investigations would employ computational methods to model reaction pathways, calculate activation energies, and elucidate the structures of transition states for reactions this compound might undergo. This would provide a molecular-level understanding of its chemical behavior.

Future Research Directions and Outlook for Naphthol Based Scaffolds

Exploration of Untapped Synthetic Avenues for 2-(Benzyloxy)-3-bromo-7-naphthol Derivatives

The molecular architecture of this compound provides a rich playground for synthetic chemists. The existing functional groups—the naphtholic hydroxyl, the bromo substituent, and the benzyloxy ether—are all amenable to a wide array of chemical transformations. Future research will likely focus on leveraging these sites to build a diverse library of derivatives.

The bromine atom at the 3-position is a particularly valuable handle for elaboration. It is an ideal precursor for various transition metal-catalyzed cross-coupling reactions. Halogenated naphthalenes and naphthols are highly valued as intermediates in organic synthesis, largely due to their utility in modern coupling chemistry. nih.gov This opens up possibilities for creating new carbon-carbon and carbon-heteroatom bonds with high precision.

Furthermore, the naphthol skeleton itself is a prime starting material for developing drug molecules and natural products. researchgate.netrmit.edu.vn The electron-rich aromatic system can undergo electrophilic substitution reactions, although the regioselectivity would need to be carefully controlled, influenced by the existing substituents. Multicomponent reactions, which allow for the construction of complex molecules in a single step, represent another promising avenue for creating diverse heterocyclic frameworks from naphthol precursors. researchgate.netchemicalbook.comfardapaper.ir

Table 1: Potential Synthetic Transformations for this compound

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| Bromo Group (C3) | Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/vinyl substituted naphthol |

| Bromo Group (C3) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted naphthol |

| Bromo Group (C3) | Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, Ligand | Amino-substituted naphthol |

| Bromo Group (C3) | Heck Coupling | Alkenes, Pd catalyst | Alkenyl-substituted naphthol |

| Phenolic Hydroxyl (C7) | Etherification/Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Di-ether derivative |

| Phenolic Hydroxyl (C7) | Esterification | Acyl chlorides, Carboxylic acids (with coupling agents like EDCI) | Ester derivative |

| Naphthalene (B1677914) Core | Electrophilic Aromatic Substitution | Nitrating/sulfonating agents | Further substituted naphthalene ring |

| Benzyloxy Group (C2) | Debenzylation (Deprotection) | Hydrogenolysis (H₂, Pd/C) | Dihydroxynaphthalene derivative |

Potential for Designing Novel Functional Materials based on the Naphthol Framework

The inherent electronic and photophysical properties of the naphthalene ring system make it an attractive core for functional materials. Substituted naphthalenes and 2-naphthols have been pivotal in developing compounds with interesting electronic and optical properties. nih.gov The strategic modification of the this compound scaffold could lead to the creation of novel materials for applications in electronics, photonics, and sensing.

By introducing electronically active groups through the synthetic avenues mentioned previously, it is possible to tune the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics of the resulting molecules. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the molecule's properties for use as an organic semiconductor or a fluorescent probe. The development of chiral binaphthyl ligands, often synthesized from β-naphthol building blocks, is another area of intense interest, with applications in asymmetric catalysis. rsc.org The rigid binaphthyl structure, which can be accessed from naphthol precursors, is crucial for creating highly selective catalysts.

Integration of the Compound into More Complex Chemical Architectures and Nanostructures

The functional handles on this compound make it an excellent building block for constructing larger, more complex molecular systems. The ability to perform sequential, site-selective reactions is key to integrating this naphthol unit into supramolecular assemblies, polymers, and nanostructures.

For example, a derivative could be synthesized with two distinct reactive sites, allowing it to act as a monomer in polymerization reactions, leading to new classes of functional polymers with tunable optical or thermal properties. The naphthol core is also a common feature in ligands used in coordination chemistry, capable of stabilizing various metal complexes. researchgate.net By designing appropriate derivatives of this compound, new ligands could be developed for catalysis or for building metal-organic frameworks (MOFs). Furthermore, the synthesis of intricate heterocyclic systems, such as naphthoquinone-naphthol derivatives, has shown promise in creating bioactive molecules with potential anticancer properties. nih.gov This highlights the potential of using this scaffold as a starting point for complex natural product-inspired architectures.

Persistent Challenges and Emerging Opportunities in the Field of Substituted Naphthol Research

While the potential is vast, research on substituted naphthols faces several ongoing challenges. A primary hurdle is achieving high regioselectivity in the functionalization of the naphthalene core. rsc.org The synthesis of a specific isomer can be difficult, often requiring multi-step procedures with modest yields. nih.gov Developing new catalytic systems that offer precise control over which position of the naphthol ring reacts is a significant area of research.

Another challenge is the development of environmentally benign synthetic methods. Traditional methods can involve harsh reaction conditions or the use of expensive and toxic catalysts. nih.gov The shift towards green chemistry is creating opportunities for innovation, such as the use of continuous flow chemistry, which can improve reaction efficiency, safety, and scalability. rsc.org

Emerging opportunities in this field are closely linked to advances in synthetic methodology and a deeper understanding of structure-property relationships. The ability to rapidly synthesize libraries of diverse naphthol derivatives through techniques like multicomponent reactions provides a platform for high-throughput screening for biological activity or material properties. researchgate.netchemicalbook.com The intersection of naphthol chemistry with materials science and medicinal chemistry continues to open new frontiers, from the development of advanced organic electronics to the discovery of novel therapeutic agents. researchgate.netnih.gov The exploration of unique scaffolds like this compound is central to pushing these boundaries forward.

Q & A

Q. What are the standard synthetic routes for 2-(Benzyloxy)-3-bromo-7-naphthol, and how is purity ensured?

A common method involves alkylation of a brominated naphthol precursor with benzyl bromide or a benzyl ether derivative under basic conditions. For example, analogous syntheses use Cs₂CO₃ as a base in dimethylformamide (DMF) at elevated temperatures (80°C), followed by extraction, column chromatography (e.g., ethyl acetate/petroleum ether gradients), and recrystallization to achieve >95% purity . Key steps include monitoring reaction progress via TLC and confirming regioselectivity through NMR (e.g., distinguishing benzyloxy proton signals at δ 4.9–5.1 ppm) .

Q. Which analytical techniques are essential for structural confirmation?

- 1H/13C NMR : Assign benzyloxy protons (δ ~4.9–5.1 ppm), aromatic protons (δ 6.8–8.5 ppm), and bromine-induced deshielding effects.

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- Melting Point : Compare to literature values (e.g., similar brominated naphthols exhibit mp 108–111°C) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What are the recommended storage conditions to prevent degradation?

Store at 0–6°C in amber vials under inert atmosphere (N₂/Ar) to minimize oxidative decomposition of the benzyl ether moiety and bromine dissociation. Pre-purge storage containers to avoid moisture absorption, which can lead to hydrolysis .

Advanced Research Questions

Q. How can researchers identify and mitigate unexpected byproducts during synthesis?

Common byproducts include debrominated species or benzyl ether cleavage products. Use LC-MS/MS to detect low-abundance impurities and optimize reaction conditions:

- Reduce excess benzylating agents to prevent di-alkylation.

- Replace Cs₂CO₃ with milder bases (e.g., K₂CO₃) to minimize side reactions.

- Introduce scavengers (e.g., molecular sieves) to absorb residual water .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The C-Br bond at position 3 enables Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids requires careful control of ligand (e.g., XPhos) and temperature (80–100°C) to avoid β-hydride elimination. Comparative kinetic studies with non-brominated analogs show a 3–5× rate enhancement due to bromine’s electron-withdrawing effects .

Q. What experimental strategies assess stability under acidic/basic conditions?

Design accelerated degradation studies:

- Acidic conditions : Dissolve in HCl (0.1–1 M) at 25–40°C; monitor via HPLC for benzyloxy cleavage (retention time shifts).

- Basic conditions : Treat with NaOH (0.1–0.5 M) to detect naphthol deprotonation (UV-Vis absorbance changes at λ > 300 nm).

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures .

Q. How to resolve conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.